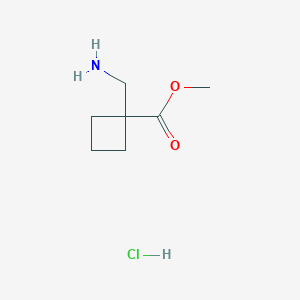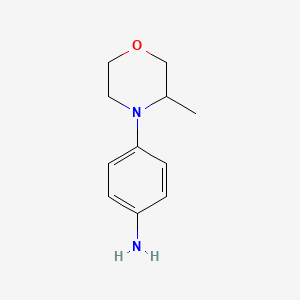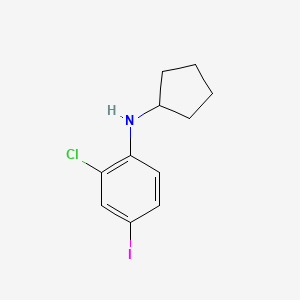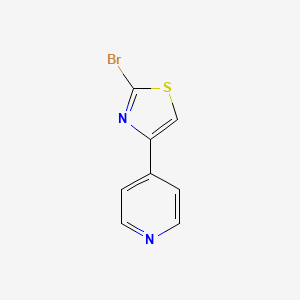
4-(2-Bromo-4-thiazolyl)pyridine
Descripción general
Descripción
4-(2-Bromo-4-thiazolyl)pyridine, also known as 2-(2-bromopyridin-4-yl)thiazole, is a compound with the molecular weight of 241.11 .
Molecular Structure Analysis
The InChI code for 4-(2-Bromo-4-thiazolyl)pyridine is1S/C8H5BrN2S/c9-7-5-6 (1-2-10-7)8-11-3-4-12-8/h1-5H . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and sulfur (S) atoms. Physical And Chemical Properties Analysis
4-(2-Bromo-4-thiazolyl)pyridine has a molecular weight of 241.11 . The compound is 95% pure .Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Activities
- Scientific Field : Medicinal Chemistry .
- Application Summary : Pyridine compounds, including those that contain a thiazole, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . They interact with specific proteins, defining the antimicrobial and antiviral selectivity for the target molecule .
- Methods of Application : The synthesis of these compounds involves various chemical reactions. For instance, Furdui et al. reported efficient synthesis of symmetrical diquaternary salts by alkylation of 4-[2-(pyridin-4-yl)ethyl]pyridine or 4,4′-bipyridine, with various bromo- or chloro-acetophenone analogues .
- Results : These compounds were found to have antimicrobial activity against different microorganisms .
Biological Activities of Thiazoles
- Scientific Field : Medicinal Chemistry .
- Application Summary : Thiazole derivatives have been found to exhibit several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Methods of Application : Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .
- Results : These newly synthesized compounds were screened for their antifungal and antibacterial activities .
Cross Coupling Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : 2-Bromopyridine, a compound similar to “4-(2-Bromo-4-thiazolyl)pyridine”, is used as a building block in the formation of C−N bond by various cross coupling reactions .
- Methods of Application : It is a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium . It is also a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
- Results : The cross coupling reactions result in the formation of new C-N bonds, which are crucial in the synthesis of various organic compounds .
Biological Activities of Thiazoles
- Scientific Field : Medicinal Chemistry .
- Application Summary : Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
- Methods of Application : The synthesis of these compounds involves various chemical reactions .
- Results : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Antimicrobial Active Compounds
- Scientific Field : Medicinal Chemistry .
- Application Summary : Certain pyridine compounds have been studied for their antimicrobial activities . These compounds revealed favorable binding interactions and binding energy with the binding site of thymidylate kinase .
- Methods of Application : The synthesis of these compounds involves various chemical reactions .
- Results : The binding energy values ranged from -15.52 to -25.36 kcal mol −1 , which is comparable to the native ligand of -24.34 kcal mol −1 .
Biological Activities of 2,4-Disubstituted Thiazoles
- Scientific Field : Medicinal Chemistry .
- Application Summary : 2,4-Disubstituted thiazoles exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
- Methods of Application : The synthesis of these compounds involves various chemical reactions .
- Results : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Propiedades
IUPAC Name |
2-bromo-4-pyridin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUKQIKBQAHEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(pyridin-4-YL)thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



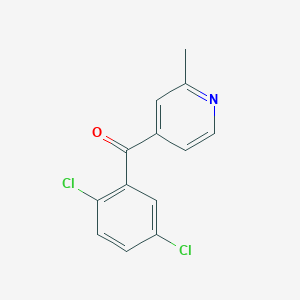
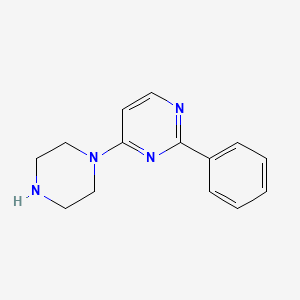
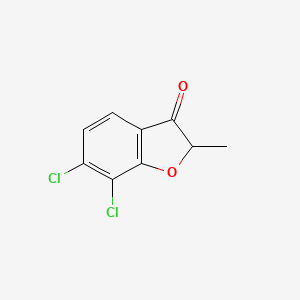
![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)
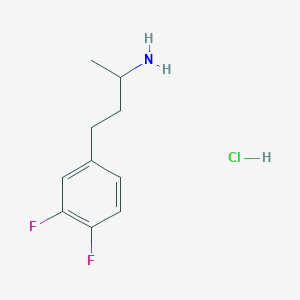
![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)
![3-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1455162.png)
![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)

![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)
![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)
